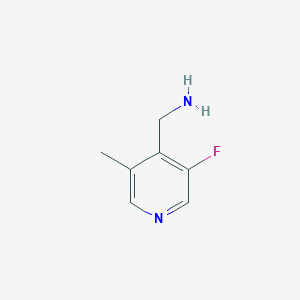

(3-fluoro-5-methylpyridin-4-yl)methanamine

Description

Contextualization of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. Its derivatives are integral to a vast array of applications due to their diverse chemical reactivity and biological activities. The pyridine ring is a common feature in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids.

In the realm of advanced organic synthesis, pyridine derivatives serve as versatile intermediates and building blocks. The nitrogen atom in the ring imparts a slightly basic character and influences the electron distribution, making the ring susceptible to both electrophilic and nucleophilic substitution, albeit under specific conditions. This reactivity allows for the synthesis of a wide range of functionalized pyridines. The development of sophisticated synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and C-H activation, has further expanded the toolkit for creating complex pyridine-based molecules. These advancements have enabled the precise installation of various substituents, leading to compounds with fine-tuned electronic and steric properties for applications in medicinal chemistry and materials science.

Overview of Fluoro-Pyridyl Building Blocks in Contemporary Chemical Research

The incorporation of fluorine into organic molecules has become a powerful strategy in modern drug design and materials science. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. These effects include increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity and pKa.

Fluoro-pyridyl building blocks, which are pyridine rings substituted with one or more fluorine atoms, are therefore highly sought-after in contemporary chemical research. The introduction of fluorine can modulate the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological macromolecules. The synthesis of fluorinated pyridines can be challenging and often requires specialized reagents and reaction conditions. Despite these synthetic hurdles, the demand for novel fluoro-pyridyl scaffolds continues to grow, driven by their potential to yield compounds with improved therapeutic profiles and novel material properties. Research in this area is focused on developing more efficient and regioselective fluorination methods to access a wider diversity of these valuable building blocks. The use of fluorinated building blocks is a dominant approach in the discovery of new drugs. nih.gov

Structural Significance of (3-fluoro-5-methylpyridin-4-yl)methanamine within Aminopyridine Chemistry

This compound belongs to the broader class of aminopyridines, which are characterized by a pyridine ring bearing an amino or aminoalkyl substituent. Aminopyridines are a significant class of compounds with diverse biological activities. For instance, 4-aminopyridine (B3432731) is a potassium channel blocker used to improve walking in patients with multiple sclerosis. nih.gov

The specific structure of this compound incorporates several key features that contribute to its chemical significance:

The Pyridylmethanamine Moiety: The aminomethyl group (-CH2NH2) attached to the pyridine ring provides a basic and nucleophilic center, making it a valuable handle for further chemical modifications, such as the formation of amides, ureas, and sulfonamides. This functionality is often explored in the synthesis of libraries of compounds for drug discovery.

Fluorine Substitution: The fluorine atom at the 3-position is expected to influence the compound's properties significantly. It can affect the basicity of the pyridine nitrogen and the adjacent aminomethyl group through inductive effects. Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for molecular recognition and binding to biological targets.

A closely related compound, 3-fluoro-5-methylpyridin-4-amine (B577076) (5Me3F4AP), has been identified as a novel potassium (K+) channel blocker with potential applications in Positron Emission Tomography (PET) for imaging demyelinated lesions. nih.gov This research highlights the potential of the 3-fluoro-5-methylpyridine (B1302949) scaffold in developing neurologically active agents. The substitution pattern is designed to enhance properties such as brain permeability and metabolic stability. nih.gov The structural similarity suggests that this compound could serve as a valuable building block for the synthesis of analogous compounds with potential therapeutic applications.

Below is a table summarizing the key structural features and their potential influence on the properties of the molecule.

| Structural Feature | Position | Potential Influence |

| Pyridine Ring | Core Scaffold | Aromaticity, basicity, platform for substitution |

| Aminomethyl Group | 4 | Basicity, nucleophilicity, handle for derivatization |

| Fluorine Atom | 3 | Modulates electronics, metabolic stability, binding interactions |

| Methyl Group | 5 | Steric bulk, lipophilicity, influences metabolism |

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-5-methylpyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-3-10-4-7(8)6(5)2-9/h3-4H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJVSENERKXRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 5 Methylpyridin 4 Yl Methanamine

Established Reaction Pathways and Protocols

Established methodologies for the synthesis of (3-fluoro-5-methylpyridin-4-yl)methanamine and its analogs primarily revolve around the construction of the substituted pyridine (B92270) ring followed by the elaboration of the aminomethyl group at the C4 position.

Reductive Amination Strategies for Pyridylmethanamine Synthesis

Reductive amination of a corresponding pyridyl-4-carboxaldehyde is a prominent strategy for the synthesis of pyridylmethanamines. This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation.

A general representation of this strategy is the conversion of a precursor like 3-fluoro-5-methylpyridine-4-carbaldehyde. The reaction with ammonia, followed by reduction, would yield the target compound. While specific protocols for this exact substrate are not extensively detailed in publicly available literature, the methodology is a standard and reliable approach in organic synthesis. chemscene.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol (B145695) solvent, often with an acid catalyst. | A mild and common reagent, though less selective than others in the presence of other reducible groups. |

| Sodium cyanoborohydride (NaBH₃CN) | Acidic pH (3-6), various solvents. | Highly selective for the reduction of imines over carbonyls, but toxicity of cyanide is a concern. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane or tetrahydrofuran (B95107) solvent. | A mild and selective reagent, often preferred for its safety profile and effectiveness. |

| Catalytic Hydrogenation (H₂/catalyst) | Palladium on carbon (Pd/C), Raney Nickel, etc. | An effective method, but may require higher pressures and temperatures. |

Functional Group Interconversions Leading to the Aminomethyl Moiety

An alternative to reductive amination is the reduction of a nitrile or an amide group at the C4 position of the pyridine ring. The synthesis of a 3-fluoro-5-methyl-4-cyanopyridine precursor would be a key step in this pathway. Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines.

For instance, the catalytic reduction of 3-fluoro-5-methyl-4-pyridinecarbonitrile using catalysts like Raney Nickel or Palladium on carbon under a hydrogen atmosphere would directly yield this compound. This method is widely used in industrial processes for its efficiency and atom economy.

Another approach involves the reduction of a 3-fluoro-5-methylpyridine-4-carboxamide. Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran.

Strategies for Fluoro- and Methyl-Pyridyl Ring Construction

The introduction of the methyl group can be achieved through various cross-coupling reactions, such as a Suzuki or Stille coupling, if a suitable halo-pyridine precursor is available. Alternatively, the synthesis can start from a pre-methylated pyridine derivative.

A plausible multi-step synthesis could originate from 3,5-lutidine (3,5-dimethylpyridine). mdpi.comrsc.org This would involve a sequence of reactions to introduce the fluorine at the 3-position (which would require activation of the position) and functionalize the 4-position for conversion to the aminomethyl group.

Novel and Optimized Synthetic Approaches

While established methods provide reliable routes, ongoing research focuses on developing more efficient, selective, and sustainable synthetic approaches.

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound, regioselectivity is a key consideration, particularly during the construction of the pyridine ring. The precise placement of the fluoro, methyl, and aminomethyl substituents is crucial. Regioselective synthesis of polysubstituted pyridines can be achieved through various modern synthetic methodologies, including transition-metal-catalyzed cross-coupling and cyclization reactions. nih.gov The choice of starting materials and reaction conditions plays a pivotal role in controlling the regiochemical outcome.

Catalytic Methods in the Formation of this compound

Catalytic methods are central to many of the synthetic strategies for this compound. As mentioned, catalytic hydrogenation is a key step in the reduction of nitriles and in some reductive amination protocols. The development of more active and selective catalysts is an area of active research. For the construction of the pyridine ring itself, transition metal catalysis, particularly with palladium, rhodium, and iridium complexes, has enabled the development of novel cyclization and functionalization reactions that can lead to highly substituted pyridines with excellent regiocontrol. researchgate.net

Atom Economy and Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is crucial for the sustainable production of fine chemicals like this compound. Key considerations include maximizing atom economy, utilizing less hazardous reagents, and minimizing waste generation.

Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comresearchgate.netresearchgate.net For the synthesis of this compound, the choice of reduction method for the precursor nitrile or carboxylic acid significantly impacts the atom economy.

Catalytic Hydrogenation: The reduction of 3-fluoro-5-methylpyridine-4-carbonitrile using catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Raney Nickel, Palladium on carbon) is a highly atom-economical method. asianpubs.orgresearchgate.net In this process, the only theoretical byproduct is the catalyst, which can often be recovered and reused. The reaction can be summarized as:

C₇H₅FN₂ + 2H₂ → C₇H₉FN₂

The atom economy for this ideal reaction is 100%, as all atoms of the reactants are incorporated into the final product.

Hydride Reduction: In contrast, the use of stoichiometric metal hydride reagents like lithium aluminum hydride (LiAlH₄) for the reduction of a nitrile or an amide derived from the corresponding carboxylic acid has a lower atom economy. The reaction generates significant amounts of inorganic waste that require disposal.

Green Chemistry Principles in Practice:

Safer Solvents: Utilizing greener solvents such as ethanol or water, where possible, is preferred over hazardous solvents like chlorinated hydrocarbons. google.com

Catalysis: The use of heterogeneous catalysts in hydrogenation processes simplifies product purification and catalyst recycling, aligning with green chemistry principles. rsc.org

Energy Efficiency: Microwave-assisted synthesis can be explored to reduce reaction times and energy consumption for certain steps. chemimpex.com

Waste Reduction: Designing synthetic routes that avoid protecting groups and minimize the number of steps can significantly reduce waste generation.

The following table provides a comparative overview of different reduction methods from a green chemistry perspective:

| Reduction Method | Reagents | Solvents | Atom Economy | Green Chemistry Considerations |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ni, Pd/C) | Ethanol, Methanol | ~100% | High atom economy, catalyst can be recycled, often milder conditions. asianpubs.orgresearchgate.net |

| Lithium Aluminum Hydride | LiAlH₄, H₂O/acid workup | Diethyl ether, THF | Low | Stoichiometric hazardous reagent, generates significant inorganic waste. |

| Borane Reduction | BH₃ complexes | THF | Moderate | Reagents can be toxic and require careful handling. |

Precursor Chemistry: Synthesis and Utility of Intermediates for this compound

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors. The two most logical precursors are 3-fluoro-5-methylpyridine-4-carbonitrile and 3-fluoro-5-methylisonicotinic acid.

Synthesis of 3-fluoro-5-methylpyridine-4-carbonitrile:

A potential route to this nitrile precursor could start from a suitable substituted pyridine. One approach involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) with a cyanide salt. The introduction of the fluorine and methyl groups would need to be strategically planned. For instance, starting from a pre-functionalized pyridine ring containing a methyl group and a leaving group, fluorination followed by cyanation could be a viable sequence.

Synthesis of 3-fluoro-5-methylisonicotinic acid:

The synthesis of this carboxylic acid precursor can be envisioned starting from 3,5-lutidine. A common method for the synthesis of nicotinic acid derivatives is the oxidation of the corresponding alkylpyridines. wikipedia.org

A plausible synthetic sequence is outlined below:

Nitration of 3,5-Lutidine: Nitration of 3,5-lutidine would likely yield a mixture of isomers, with the nitro group directing to the 2- or 4-position. Separation of the desired 4-nitro-3,5-lutidine would be necessary.

Fluorination: The nitro group can be a good leaving group in nucleophilic aromatic substitution reactions on electron-deficient pyridine rings. nih.gov Reaction with a fluoride (B91410) source, such as potassium fluoride, could introduce the fluorine atom at the 4-position, displacing the nitro group to give 4-fluoro-3,5-lutidine. However, direct fluorination of the pyridine ring is a challenging transformation.

Oxidation: Selective oxidation of one of the methyl groups of 4-fluoro-3,5-lutidine to a carboxylic acid would yield 3-fluoro-5-methylisonicotinic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412).

Conversion of Precursors to this compound:

Once the key precursors are synthesized, they can be converted to the target methanamine through established reduction methods.

From 3-fluoro-5-methylpyridine-4-carbonitrile: As discussed in the previous section, catalytic hydrogenation is the preferred method for the reduction of the nitrile to the primary amine.

From 3-fluoro-5-methylisonicotinic acid: The carboxylic acid can be converted to the methanamine via a few different routes:

Amide formation followed by reduction: The carboxylic acid can be converted to the corresponding amide, 3-fluoro-5-methylisonicotinamide, by reaction with a coupling agent and ammonia. The resulting amide can then be reduced to the amine using reagents like LiAlH₄ or through catalytic hydrogenation under more forcing conditions.

Hofmann Rearrangement: The amide can also be subjected to a Hofmann rearrangement, which would yield 4-amino-3-fluoro-5-methylpyridine. wikipedia.org This would then require a separate step to introduce the methyl group to the amine, making this a less direct route to the target compound.

Direct Reduction: While challenging, direct reduction of the carboxylic acid to the amine is possible with certain reducing agents, though this is often less efficient than the amide reduction route.

The utility of these precursors extends beyond the synthesis of the target methanamine. Fluorinated and methylated pyridine carboxylic acids and nitriles are valuable building blocks in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries. chemimpex.comnih.gov

The following table summarizes the key precursors and their potential transformations:

| Precursor | Synthetic Approach to Precursor | Conversion to this compound |

| 3-fluoro-5-methylpyridine-4-carbonitrile | Nucleophilic substitution of a suitable leaving group on a pyridine ring with a cyanide source. | Catalytic hydrogenation. |

| 3-fluoro-5-methylisonicotinic acid | Oxidation of 4-fluoro-3,5-lutidine. | Conversion to amide followed by reduction. |

Reactivity and Chemical Transformations of 3 Fluoro 5 Methylpyridin 4 Yl Methanamine

Reactions Involving the Primary Aminomethyl Functionality

The primary aminomethyl group is a key site for a variety of chemical reactions, endowing the molecule with nucleophilic properties and the ability to participate in condensation reactions.

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. This allows it to react with a wide range of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Common reactions include acylation and alkylation.

Acylation: (3-fluoro-5-methylpyridin-4-yl)methanamine can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. The resulting amides are important intermediates in organic synthesis.

Table 1: Examples of Acylation Reactions of Aminomethylpyridines

| Acylating Agent | Product Type | General Reaction Conditions |

| Acetyl chloride | N-acetyl derivative | Inert solvent, base (e.g., pyridine (B92270), triethylamine) |

| Benzoyl chloride | N-benzoyl derivative | Schotten-Baumann conditions (aqueous base) or aprotic solvent with a tertiary amine |

| Acetic anhydride | N-acetyl derivative | Often neat or in a solvent like pyridine |

Alkylation: The aminomethyl group can also undergo nucleophilic attack on alkyl halides or other alkylating agents to form secondary or tertiary amines. The extent of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Table 2: Examples of Alkylation Reactions of Aminomethylpyridines

| Alkylating Agent | Product Type | General Reaction Conditions |

| Methyl iodide | N-methylated amine | Polar solvent (e.g., acetonitrile, DMF) |

| Benzyl bromide | N-benzylated amine | Base (e.g., K2CO3, NaH) in a polar aprotic solvent |

| Epoxides | β-hydroxyamine | Ring-opening reaction, often catalyzed by an acid or base |

The primary amine functionality of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The formation of the C=N double bond is a versatile transformation for the synthesis of various heterocyclic compounds and for the introduction of new functional groups.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer and subsequent elimination of a water molecule.

Table 3: Condensation Reactions of Amines with Carbonyl Compounds

| Carbonyl Compound | Intermediate | Final Product | Catalyst |

| Aldehyde (R'-CHO) | Carbinolamine | Imine (Schiff base) | Acid (e.g., acetic acid, TsOH) |

| Ketone (R'-CO-R'') | Carbinolamine | Imine (Schiff base) | Acid (e.g., acetic acid, TsOH) |

Transformations at the Fluorinated Pyridine Core

The pyridine ring, substituted with fluorine and methyl groups, presents multiple sites for chemical modification. The reactivity of the ring is influenced by the electronic properties of these substituents.

Table 4: General Reactivity of Halopyridines in Nucleophilic Aromatic Substitution

| Halogen (X) | Relative Reactivity as Leaving Group | Typical Nucleophiles |

| F | Highest | Alkoxides, thiolates, amines |

| Cl | High | Alkoxides, thiolates, amines |

| Br | Moderate | Strong nucleophiles |

| I | Lowest | Strong nucleophiles |

The methyl group at the 5-position can undergo a variety of transformations, including oxidation and halogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. google.comgoogle.com This transformation provides a route to the corresponding pyridinecarboxylic acid, a valuable synthetic intermediate.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. This reaction proceeds via a free-radical chain mechanism to yield the corresponding halomethylpyridine. google.com

Table 5: Representative Reactions of the Methyl Group on a Pyridine Ring

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO4, H2SO4 | Carboxylic acid (-COOH) |

| Free-Radical Halogenation | NBS, AIBN | Bromomethyl (-CH2Br) |

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgquora.com The nitrogen atom can also be protonated under acidic reaction conditions, further deactivating the ring. When EAS does occur, it is generally directed to the 3- and 5-positions, as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the sigma complex. quora.comquora.com In this compound, the 3-position is occupied by fluorine and the 5-position by a methyl group. The fluorine atom is a deactivating ortho, para-director, while the methyl group is an activating ortho, para-director. Their combined influence, along with the directing effect of the pyridine nitrogen, would make further electrophilic substitution challenging and likely to occur at the 2- or 6-positions, though requiring harsh conditions.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comwikipedia.orgyoutube.com In the case of this compound, the 4-position is substituted with the aminomethyl group. Nucleophilic attack would be most favored at the 2- and 6-positions. The presence of the fluorine at the 3-position and the methyl group at the 5-position will electronically influence the susceptibility of these positions to nucleophilic attack.

Lack of Specific Research Hinders Detailed Analysis of this compound's Synthetic Utility

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific applications of this compound as a key building block in complex molecular syntheses, particularly in multi-component, heterocycle annulation, and cascade reactions, remain elusive. The available information is insufficient to construct a thorough and scientifically accurate article based on the provided outline.

The initial investigation sought to explore the reactivity and chemical transformations of this compound, with a focus on its role in advanced synthetic methodologies. The intended article was structured to detail its integration into multi-component reactions, its application in forming new heterocyclic rings (annulation), and its use in sequential cascade or tandem reactions. However, the search did not yield any specific examples or detailed studies of this particular compound being utilized in these contexts.

General searches for the reactivity of related structures, such as 4-(aminomethyl)pyridines, were conducted to infer potential synthetic pathways. While these broader searches provided general principles of how such compounds might behave in the specified reaction types, they did not offer concrete examples or data directly involving this compound. The unique substitution pattern of a fluoro and a methyl group on the pyridine ring is expected to influence its reactivity in ways that cannot be accurately predicted without specific experimental data.

Consequently, the creation of data tables and the presentation of detailed research findings, as required by the instructions, is not possible. Any attempt to generate content for the specified subsections would be speculative and would not meet the standard of scientific accuracy. The absence of published research specifically detailing the synthetic utility of this compound in these advanced organic reactions prevents the fulfillment of the user's request.

Structural Analysis and Conformational Studies

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The molecular structure of (3-fluoro-5-methylpyridin-4-yl)methanamine is unequivocally established through a combination of advanced spectroscopic methods. Each technique provides unique insights into the compound's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural determination.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic protons on the pyridine (B92270) ring will exhibit characteristic chemical shifts and coupling patterns influenced by the fluorine, methyl, and aminomethyl substituents. The methylene protons, being adjacent to a chiral center (the pyridine ring), may appear as a singlet or, depending on the rotational dynamics, could show more complex splitting.

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The positions of the signals for the pyridine ring carbons are significantly influenced by the electronegative fluorine atom and the electron-donating methyl and aminomethyl groups.

¹⁹F NMR: Fluorine NMR provides a direct probe for the fluorine-containing environment, showing a single resonance whose chemical shift is indicative of its position on the aromatic ring.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure, showing characteristic losses of fragments such as the amine group or methyl radical.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands. researchgate.net These include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, C=C and C=N stretching vibrations for the pyridine ring, and a C-F stretching band. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Resonances in the aromatic region (δ 7.0-8.5 ppm) with splitting patterns determined by H-H and H-F coupling. |

| Methylene Protons (-CH₂) | A singlet or multiplet around δ 3.8-4.2 ppm. | |

| Amine Protons (-NH₂) | A broad singlet, exchangeable with D₂O, typically in the δ 1.5-3.0 ppm range. | |

| Methyl Protons (-CH₃) | A singlet around δ 2.2-2.5 ppm. | |

| ¹³C NMR | Pyridine Ring Carbons | Signals in the δ 110-165 ppm range; the carbon attached to fluorine will show a large ¹JC-F coupling constant. |

| Methylene Carbon (-CH₂) | A signal in the δ 40-50 ppm range. | |

| Methyl Carbon (-CH₃) | A signal in the δ 15-25 ppm range. | |

| IR | N-H Stretch (Amine) | Two bands in the 3300-3500 cm⁻¹ region. |

| C-H Stretch (Aromatic) | Bands around 3000-3100 cm⁻¹. | |

| C-H Stretch (Aliphatic) | Bands around 2850-2960 cm⁻¹. | |

| C=C, C=N Stretch (Ring) | Bands in the 1450-1600 cm⁻¹ region. | |

| C-F Stretch | A strong band in the 1000-1300 cm⁻¹ region. | |

| HRMS | Molecular Ion [M+H]⁺ | A peak corresponding to the calculated exact mass of C₇H₁₀FN₂⁺. |

Conformational Preferences and Dynamics of this compound

The flexibility of this compound is primarily associated with the rotation around the single bond connecting the aminomethyl group to the pyridine ring (the C4-CH₂ bond). The study of this rotation is crucial as different conformers can have distinct properties and biological activities.

The rotational barrier around the exocyclic C-N bond in substituted pyridines and related heterocycles is influenced by both steric and electronic factors. rsc.orgcsic.es In the case of this compound, the substituents at positions 3 (fluoro) and 5 (methyl) flank the aminomethyl group. This arrangement can create steric hindrance that restricts free rotation around the C4-CH₂ bond, leading to a higher energy barrier for rotation. acs.org

Computational modeling techniques, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface for rotation around this bond. Such calculations can identify the lowest energy (most stable) conformations and the transition states between them. It is expected that the preferred conformation would be one that minimizes steric clashes between the -CH₂NH₂ group and the adjacent methyl and fluoro substituents. The hybridization of the nitrogen atom in the transition state can also play a significant role in determining the rotational energy barrier. acs.org

Dynamic NMR spectroscopy could be used experimentally to measure the energy barrier to rotation if the rotational process is slow enough on the NMR timescale, typically at low temperatures. This would manifest as broadening and eventual splitting of the signals for the methylene protons.

Solid-State Structural Characterization

The definitive three-dimensional structure of this compound in the solid state can be determined using single-crystal X-ray diffraction. researchgate.netresearchgate.net This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule. eurjchem.com

Analysis of the crystal structure would reveal the preferred conformation of the molecule in the solid state. It would also provide insight into potential π-π stacking interactions between the pyridine rings of adjacent molecules, another important factor in the supramolecular assembly. mdpi.com

Table 2: Representative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Description | Example Value Range |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry group of the crystal. | P2₁/c, P-1, etc. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8-12 Å, b = 5-10 Å, c = 10-18 Å; β = 90-105° |

| Volume (V) | The volume of the unit cell (ų). | 1000-1800 ų |

| Z | The number of molecules per unit cell. | 2, 4, 8 |

| Bond Lengths | e.g., C-F, C-N, C-C (Å) | C-F: ~1.35 Å; Car-Cal: ~1.51 Å; C-N: ~1.47 Å |

| Bond Angles | e.g., C-C-N (°) | 109-120° |

| Hydrogen Bonds | N-H···N, N-H···F distances (Å) | 2.8-3.2 Å |

Theoretical and Computational Chemistry Studies on 3 Fluoro 5 Methylpyridin 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Bonding

No published studies were identified that specifically apply quantum chemical calculations to determine the electronic structure and bonding of (3-fluoro-5-methylpyridin-4-yl)methanamine.

Density Functional Theory (DFT) Applications

There are no specific Density Functional Theory (DFT) studies available in the scientific literature for this compound. Such studies would typically provide insights into the optimized geometry, bond lengths, bond angles, and electronic properties of the molecule.

Molecular Orbital Analysis

A molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding the compound's reactivity and electronic transitions.

Prediction of Reactivity and Reaction Pathways

Specific predictions of reactivity and reaction pathways for this compound based on computational models are not available in the current body of scientific literature.

Transition State Analysis and Energy Barriers

There are no documented transition state analyses or calculations of energy barriers for reactions involving this compound. This information would be essential for predicting reaction kinetics and mechanisms.

Molecular Electrostatic Potential Mapping

While Molecular Electrostatic Potential (MEP) mapping is a common computational technique to visualize charge distributions and predict sites for electrophilic and nucleophilic attack, no such maps have been published for this compound.

In Silico Evaluation of Synthetic Accessibility and Feasibility

A formal in silico evaluation of the synthetic accessibility and feasibility for this compound has not been detailed in published research. These computational assessments are valuable in medicinal and process chemistry for planning efficient synthetic routes.

Synthesis and Exploration of Analogues and Derivatives of 3 Fluoro 5 Methylpyridin 4 Yl Methanamine

Systematic Modification of the Fluoro and Methyl Substituents

The fluoro and methyl groups at the 3- and 5-positions of the pyridine (B92270) ring, respectively, play crucial roles in modulating the electronic properties, lipophilicity, and metabolic stability of the molecule. Systematic modification of these substituents is a key strategy in lead optimization.

One common approach to synthesizing analogues with different substituents at the 3-position involves nucleophilic aromatic substitution (SNAr) on a suitable precursor. For instance, a nitro group at the 3-position can be displaced by various nucleophiles. The synthesis of a related compound, methyl 3-fluoropyridine-4-carboxylate, was achieved by replacing a nitro group with a fluoride (B91410) anion using cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This methodology could be adapted to precursors of (3-fluoro-5-methylpyridin-4-yl)methanamine.

Bioisosteric replacement is another important strategy. The fluorine atom can be replaced with other small, electronegative groups or bioisosteres to fine-tune the compound's properties. Similarly, the methyl group can be substituted with other alkyl groups, electron-withdrawing groups, or electron-donating groups to probe the steric and electronic requirements of the target. The difluoromethyl group (CHF2), for example, has been explored as a bioisosteric replacement for pyridine-N-oxide, showcasing how fluorinated alkyl groups can serve as valuable mimics. rsc.org

| Modification | Rationale | Potential Synthetic Route | Example Bioisosteres |

| Fluoro Group Replacement | Modulate electronics, pKa, and hydrogen bonding capacity. | Nucleophilic aromatic substitution on a precursor with a good leaving group (e.g., -NO2, -Cl). | -Cl, -Br, -CN, -OH, -OCH3 |

| Methyl Group Replacement | Probe steric tolerance and lipophilicity in the binding pocket. | Synthesis from a pyridine precursor with a different substituent at the 5-position. | -C2H5, -CH(CH3)2, -CF3, -Cl |

Variational Studies on the Pyridine Ring Nitrogen Position and Substitution Pattern

The position of the nitrogen atom within the pyridine ring significantly influences the molecule's dipole moment, basicity, and the orientation of its substituents, thereby affecting its interaction with biological targets. stackexchange.com The synthesis of positional isomers of this compound, where the nitrogen atom and the substituents are rearranged, is a critical step in understanding the SAR.

For example, the synthesis of (2-fluoro-5-methylpyridin-4-yl)methanamine and 2-(4-fluoro-5-methylpyridin-2-yl)ethanamine (B14855621) has been reported, indicating the feasibility of accessing such isomers. chemsrc.comnih.gov The synthesis of these isomers often requires different starting materials and synthetic strategies. For instance, the synthesis of 2-amino-5-fluoropyridine (B1271945) has been achieved through a multi-step process involving nitration, acetylation, reduction, diazotization, and a Schiemann reaction. researchgate.net

The electronic nature of the pyridine ring is heavily influenced by the nitrogen atom, which is electron-withdrawing. This deactivates the ring towards electrophilic substitution, which preferentially occurs at the meta-position. stackexchange.com This inherent reactivity guides the synthetic planning for accessing different substitution patterns.

| Isomer | Key Structural Difference | Potential Impact on Properties |

| (2-fluoro-5-methylpyridin-4-yl)methanamine | Nitrogen is at position 1, fluoro at 2, methyl at 5, and methanamine at 4. | Altered dipole moment, basicity, and hydrogen bonding patterns. |

| (3-fluoro-5-methylpyridin-2-yl)methanamine | Methanamine group is at the 2-position instead of the 4-position. | Different orientation of the side chain relative to the ring nitrogen. |

| (4-fluoro-5-methylpyridin-3-yl)methanamine | Fluoro group is at the 4-position and methanamine at the 3-position. | Changes in electronic distribution and steric hindrance around the side chain. |

Structural Elaboration of the Aminomethyl Side Chain

The aminomethyl side chain at the 4-position is a primary site for interaction with biological targets and can be extensively modified to explore and optimize binding affinity and selectivity.

Homologation , or the extension of the carbon chain, can be achieved by starting with a different side chain precursor, such as a (pyridin-4-yl)acetonitrile, which can then be reduced to the corresponding ethylamine (B1201723) derivative. This allows for the investigation of the optimal distance between the pyridine core and the terminal amino group.

Cyclization of the side chain into a rigid ring structure, such as a pyrrolidine (B122466) or piperidine, can reduce conformational flexibility, which may lead to an increase in binding affinity by minimizing the entropic penalty upon binding. The synthesis of such analogues would involve reacting a suitable pyridine precursor with a cyclic amine or building the heterocyclic ring off the pyridine core.

The introduction of diverse functional groups onto the amino group or the methylene (B1212753) bridge can introduce new interaction points, such as hydrogen bond donors/acceptors or charged groups. This can be achieved through standard N-alkylation, acylation, or sulfonylation reactions on the primary amine.

| Modification Type | Description | Synthetic Approach | Potential Outcome |

| Homologation | Increasing the length of the alkyl chain. | Reduction of a corresponding nitrile or homologated ester. | Optimize spacing for target interaction. |

| Cyclization | Incorporating the side chain into a ring. | Reaction with cyclic amine precursors or ring-closing reactions. | Reduce conformational flexibility, enhance affinity. |

| Functionalization | Adding groups to the amine or methylene. | N-alkylation, acylation, sulfonylation. | Introduce new binding interactions. |

Methodologies for Combinatorial Synthesis and Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry approaches are invaluable. Both solid-phase and solution-phase synthesis methodologies can be employed to generate libraries of analogues.

Solid-phase synthesis offers the advantage of simplified purification, where excess reagents and byproducts are washed away from the resin-bound product. nih.gov A traceless linker strategy can be employed to attach the pyridine core or a precursor to the solid support, allowing for subsequent modifications and final cleavage to release the purified product. For example, a library of 2,4-disubstituted pyridines was successfully synthesized on solid phase using a "traceless" sulfonamide linker. nih.gov

Solution-phase parallel synthesis is another powerful technique, often amenable to automation. acs.org This approach involves running multiple reactions in parallel in a multi-well plate format. Purification can be achieved through techniques like liquid-liquid extraction, solid-phase extraction, or crystallization. The cobalt-catalyzed cyclotrimerization of alkynes and nitriles has been utilized for the solution-phase library synthesis of pyridines. acs.org Multicomponent reactions are also well-suited for library generation, as they can create complex molecules in a single step from simple starting materials. researchgate.net

| Methodology | Advantages | Key Considerations |

| Solid-Phase Synthesis | Simplified purification, potential for automation. | Linker chemistry, reaction monitoring on solid support. |

| Solution-Phase Parallel Synthesis | Broader reaction scope, easier reaction monitoring. | High-throughput purification methods. |

| Multicomponent Reactions | High efficiency, rapid generation of complexity. | Scaffold diversity may be limited by the reaction. |

Future Research Directions in the Chemical Sciences of 3 Fluoro 5 Methylpyridin 4 Yl Methanamine

Innovations in Sustainable Synthesis and Process Development

The development of environmentally benign and efficient methods for the synthesis of (3-fluoro-5-methylpyridin-4-yl)methanamine is a critical area for future research. Current synthetic routes often rely on multi-step processes that may involve harsh reagents and generate significant waste. nih.gov A shift towards sustainable practices is essential for the large-scale and environmentally responsible production of this compound and its derivatives.

Future research should prioritize the development of one-pot multicomponent reactions (MCRs). ufl.edu MCRs are known for their high atom economy, reduced reaction times, and eco-friendly nature. ufl.eduijfmr.com Investigating novel MCRs that can assemble the substituted pyridine (B92270) core of this compound from simple, readily available starting materials would be a significant advancement. The use of green solvents like water or ethanol (B145695), or even solvent-free conditions, in these reactions should be a key focus. auctoresonline.orgresearchgate.net

Biocatalysis presents another promising avenue for the sustainable synthesis of this compound. ijfmr.comnih.gov The use of whole-cell biocatalysts or isolated enzymes could enable the synthesis of functionalized pyridines from renewable feedstocks, such as biomass or lignin. researchgate.netmdpi.com Research in this area could focus on engineering enzymes to selectively produce the desired substitution pattern on the pyridine ring, offering a highly specific and environmentally friendly synthetic route. researchgate.net

Furthermore, the adoption of flow chemistry for the synthesis of this compound and its analogues holds considerable promise. malariaworld.orgnih.gov Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. mdpi.com Integrating flow chemistry with other green technologies, such as microwave-assisted synthesis, could lead to highly efficient and automated production processes. ijfmr.commalariaworld.org

The table below summarizes potential sustainable synthesis strategies for this compound.

| Synthesis Strategy | Key Advantages | Future Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, shorter reaction times. ufl.eduijfmr.com | Design of novel one-pot reactions with green solvents or solvent-free conditions. auctoresonline.orgresearchgate.net |

| Biocatalysis | Use of renewable feedstocks, high selectivity, mild reaction conditions. ijfmr.comnih.govresearchgate.net | Engineering of enzymes for the specific synthesis of the target compound. researchgate.net |

| Flow Chemistry | Enhanced process control, improved safety, scalability. malariaworld.orgnih.govmdpi.com | Integration with automation and other green technologies for continuous production. |

Exploration of Novel Reactivity and Chemical Transformations

The unique substitution pattern of this compound, featuring a fluorine atom, a methyl group, and an aminomethyl group on the pyridine ring, offers a rich landscape for exploring novel chemical reactivity. Future research in this area could unlock new pathways for the synthesis of diverse and complex molecules based on this scaffold.

A key area of investigation will be the selective C-H functionalization of the pyridine ring. ijfmr.commalariaworld.org The electron-withdrawing nature of the fluorine atom and the nitrogen heteroatom, combined with the electron-donating methyl group, will influence the regioselectivity of C-H activation at the remaining C2 and C6 positions. mdpi.com The development of novel transition-metal-catalyzed methods, for instance using rhodium or palladium catalysts, could enable the direct introduction of a wide range of functional groups at these positions. ijfmr.comresearchgate.net

Photocatalysis represents another exciting frontier for the functionalization of this pyridine derivative. nih.govmdpi.comnih.gov Visible-light-mediated reactions can proceed under mild conditions and offer unique reactivity patterns. ufl.edu Research into photochemical methods for the alkylation, arylation, or other functionalizations of the this compound core could lead to the discovery of novel transformations that are not accessible through traditional thermal methods.

The reactivity of the aminomethyl side chain also warrants further exploration. While the primary amine can undergo standard transformations, the steric hindrance from the adjacent fluoro and methyl groups may influence its reactivity. Investigating novel methods for the selective functionalization of this amine in the presence of the pyridine nitrogen will be crucial for elaborating the molecular structure.

Furthermore, the development of novel cross-coupling reactions for this scaffold is of significant interest. While Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions are widely used, they can be challenging for certain pyridine substrates. researchgate.netrsc.org Future work could focus on developing alternative coupling partners, such as pyridine sulfinates, or novel catalytic systems that are more effective for highly substituted and electronically complex pyridines like the one . researchgate.netrsc.org

The table below outlines potential areas for exploring the novel reactivity of this compound.

| Area of Reactivity | Potential Transformations | Key Research Questions |

| C-H Functionalization | Direct arylation, alkylation, and alkenylation at C2 and C6 positions. ijfmr.commalariaworld.org | How do the existing substituents direct the regioselectivity of C-H activation? mdpi.com |

| Photocatalysis | Mild and selective introduction of functional groups under visible light. nih.govmdpi.comnih.gov | Can light-induced reactions provide access to novel chemical space? ufl.edu |

| Side-Chain Reactivity | Selective functionalization of the aminomethyl group. | How does steric hindrance affect the reactivity of the primary amine? |

| Cross-Coupling Reactions | Development of robust methods for C-C and C-N bond formation. researchgate.netrsc.org | Can new catalytic systems overcome the challenges associated with coupling of functionalized pyridines? |

Advancements in Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is set to revolutionize the discovery and development of new chemical entities derived from the this compound scaffold. These technologies can significantly accelerate the synthesis of compound libraries and the optimization of reaction conditions.

Future research should focus on the development of automated synthesis platforms for the rapid generation of libraries of derivatives based on the this compound core. ijfmr.comnih.govmdpi.com Robotic systems, potentially integrated with artificial intelligence (AI) and machine learning algorithms, can be programmed to perform multi-step syntheses with high precision and reproducibility. nih.govmdpi.comdndi.org This would enable the systematic exploration of the chemical space around this scaffold, which is crucial for identifying compounds with desired properties.

Flow chemistry is particularly well-suited for automation and can be a cornerstone of these future synthetic platforms. ijfmr.comresearchgate.netmalariaworld.org An automated flow synthesis system could be designed to perform a series of reactions in a continuous manner, allowing for the efficient production of a diverse range of analogues. d-nb.info This approach would also facilitate the integration of in-line analysis and purification, further streamlining the drug discovery process.

High-throughput screening of reactions is another critical area for future investigation. nih.govnih.gov By using microplate formats and robotic liquid handlers, a large number of reaction conditions (e.g., catalysts, solvents, temperatures) can be screened in parallel. mdpi.com This would be invaluable for discovering novel and efficient methods for the functionalization of the this compound scaffold, as discussed in the previous section. For instance, HTE could be used to rapidly identify the optimal conditions for a challenging C-H activation or cross-coupling reaction.

The table below highlights the potential applications of automated synthesis and HTE for research on this compound.

| Technology | Application | Future Research Directions |

| Automated Synthesis | Rapid generation of compound libraries. ijfmr.comnih.govmdpi.com | Development of AI-driven platforms for autonomous synthesis and discovery. nih.govmdpi.comdndi.org |

| Flow Chemistry | Continuous and efficient production of derivatives. ijfmr.comresearchgate.netmalariaworld.org | Integration with in-line analytics and purification for a fully automated workflow. d-nb.info |

| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions. nih.govnih.gov | Discovery of novel reactions and catalysts for the functionalization of the scaffold. mdpi.com |

Computational Design of New Chemical Entities Derived from the Core Scaffold

Computational chemistry and in silico methods will play a pivotal role in guiding the design and development of new chemical entities based on the this compound core. These approaches can help prioritize synthetic targets, predict their properties, and accelerate the discovery of molecules with specific biological activities.

Virtual screening is a powerful tool that can be used to explore large chemical databases and identify compounds that are likely to bind to a specific biological target. ijfmr.comijfmr.comnih.gov Future research could involve using the this compound scaffold as a starting point for virtual screening campaigns to identify potential drug candidates for a variety of diseases. dndi.org

Quantitative structure-activity relationship (QSAR) studies will be essential for understanding the relationship between the chemical structure of derivatives and their biological activity. nih.govresearchgate.netnih.gov By developing robust QSAR models, it will be possible to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective molecules. The presence of a fluorine atom in the scaffold is particularly interesting for QSAR studies, as fluorine can significantly impact a molecule's physicochemical and biological properties. mdpi.com

Molecular docking simulations can provide detailed insights into the binding of this compound derivatives to their biological targets. mdpi.comd-nb.infohilarispublisher.com These studies can help to elucidate the key interactions that are responsible for binding and to design modifications to the scaffold that will enhance its affinity and selectivity. nih.gov

Scaffold hopping is another valuable computational technique that can be used to identify novel chemical scaffolds with similar biological activity to this compound. mdpi.com This could lead to the discovery of new classes of compounds with improved properties, such as better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

The table below summarizes the key computational approaches that can be applied to the design of new chemical entities based on the this compound scaffold.

| Computational Approach | Application | Future Research Focus |

| Virtual Screening | Identification of potential drug candidates from large databases. ijfmr.comijfmr.comnih.gov | Targeting specific diseases and biological pathways. |

| QSAR Studies | Predicting the biological activity of new derivatives. nih.govresearchgate.netnih.gov | Developing models that account for the unique properties of the fluorinated scaffold. mdpi.com |

| Molecular Docking | Understanding ligand-target interactions at the atomic level. mdpi.comd-nb.infohilarispublisher.com | Guiding the design of more potent and selective compounds. nih.gov |

| Scaffold Hopping | Discovering novel chemical scaffolds with similar activity. mdpi.com | Identifying compounds with improved ADMET properties. |

Q & A

Q. Q1. What are the standard synthetic routes for (3-fluoro-5-methylpyridin-4-yl)methanamine, and how is its purity validated?

Answer: A common approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce substituents on the pyridine ring. For example, boronic acid derivatives (e.g., (5-(((tert-butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid) can react with halogenated pyridine precursors under microwave-assisted conditions (140°C, argon atmosphere) to improve yield and regioselectivity . Post-synthesis, purity is validated via HPLC (≥95% purity criteria) and structural confirmation via H/C NMR. Critical steps include protecting group strategies (e.g., Boc deprotection with trifluoroacetic acid) and chromatographic purification (silica gel, ethyl acetate/hexane gradients) .

Advanced Synthesis Optimization

Q. Q2. How can Design of Experiments (DoE) optimize the synthesis of this compound to address low yields or side-product formation?

Answer: Key variables to optimize include:

- Catalyst loading : Bis(triphenylphosphine)palladium(II) dichloride (0.1–1 mol%) .

- Temperature : Microwave-assisted heating (120–160°C) reduces reaction time and improves selectivity .

- Solvent system : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance boronic acid coupling efficiency.

A factorial DoE approach can identify interactions between variables. For instance, higher temperatures may reduce catalyst lifetime but accelerate coupling kinetics. Analytical tools like LC-MS monitor intermediates and by-products (e.g., deborylation or dimerization) .

Structural and Spectral Analysis

Q. Q3. How are contradictory spectral data (e.g., NMR shifts or LC-MS fragmentation patterns) resolved during structural validation?

Answer:

- NMR conflicts : Compare experimental F NMR shifts with DFT-calculated values to confirm fluorine positioning. For methyl groups, DEPT-135 or HSQC can distinguish CH from CH environments .

- LC-MS anomalies : High-resolution mass spectrometry (HRMS) resolves isobaric interferences. For example, a fragment at m/z 150 could correspond to [M – NHCH] or a rearranged pyridine ring; isotopic patterns (e.g., Cl/Cl) clarify halogen presence .

Solubility and Formulation Challenges

Q. Q4. What methodologies determine the solubility of this compound in biorelevant media (e.g., PBS or simulated gastric fluid)?

Answer:

- Shake-flask method : Saturate the compound in a solvent (e.g., PBS pH 7.4) at 25°C, followed by filtration and quantification via UV-Vis (λ = 260–280 nm for pyridine absorption) .

- Thermodynamic modeling : Use Hansen solubility parameters to predict miscibility with co-solvents (e.g., DMSO or PEG-400) .

- Contradictions : Discrepancies between experimental and predicted solubility may arise from polymorphic forms or aggregation, addressed via XRPD and dynamic light scattering (DLS) .

Mechanistic Studies in Drug Design

Q. Q5. How does the fluorine substituent in this compound influence its pharmacological activity?

Answer:

- Electron-withdrawing effects : Fluorine increases ring electron deficiency, enhancing hydrogen-bonding with target enzymes (e.g., kinase ATP-binding pockets) .

- Metabolic stability : The C–F bond resists oxidative metabolism, prolonging half-life in vivo. Comparative studies with non-fluorinated analogs (e.g., 5-methylpyridin-4-yl methanamine) show reduced CYP450-mediated clearance .

- Case study : Analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) demonstrate fluorine’s role in improving binding affinity to p38 MAP kinase by 10-fold .

Handling Contradictory Biological Data

Q. Q6. How should researchers interpret conflicting results in cytotoxicity assays (e.g., IC50_{50}50 variability across cell lines)?

Answer:

- Assay validation : Ensure consistent cell passage numbers, media conditions, and control compounds (e.g., staurosporine for apoptosis assays).

- Mechanistic deconvolution : Use RNA-seq or phosphoproteomics to identify off-target effects. For example, fluoro-pyridine derivatives may inhibit unrelated kinases due to conserved ATP-binding motifs .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish biological variability from experimental noise .

Green Chemistry Approaches

Q. Q7. Can microwave-assisted synthesis reduce environmental impact while scaling up this compound?

Answer: Yes. Microwave reactors reduce energy consumption by 50% compared to conventional heating, with shorter reaction times (2–10 minutes vs. hours) . Solvent-free conditions or water-based systems (e.g., TPGS-750-M micelles) further improve sustainability. For example, a 5g-scale synthesis achieved 89% yield using 0.5 mL solvent per mmol substrate .

Analytical Method Development

Q. Q8. What LC-MS parameters ensure robust quantification of this compound in biological matrices?

Answer:

- Column : HILIC (hydrophilic interaction) for polar metabolites; C18 for plasma samples .

- Ionization : ESI+ mode with 0.1% formic acid enhances [M+H] signal.

- Internal standards : Use deuterated analogs (e.g., this compound-d) to correct for matrix effects .

Stability and Storage

Q. Q9. What are the optimal storage conditions to prevent degradation of this compound?

Answer:

- Temperature : –20°C under argon, with desiccants (silica gel) to prevent hydrolysis .

- Light sensitivity : Amber vials reduce photodegradation; monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Degradation products : LC-MS identifies primary degradants (e.g., oxidized amine to nitro groups) .

Computational Modeling

Q. Q10. How can molecular docking predict the binding mode of this compound to neurological targets?

Answer:

- Target selection : Prioritize receptors with pyridine-binding motifs (e.g., serotonin 5-HT or NMDA receptors).

- Docking software : AutoDock Vina or Schrödinger Glide, with AMBER force fields for fluorine interactions .

- Validation : Compare predicted binding energies (ΔG) with experimental ITC (isothermal titration calorimetry) data. For example, a ΔG of –9.2 kcal/mol correlated with a K of 120 nM in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.